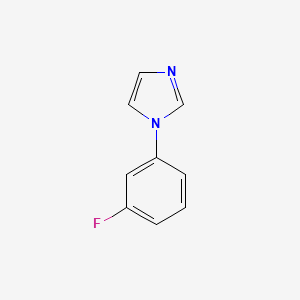

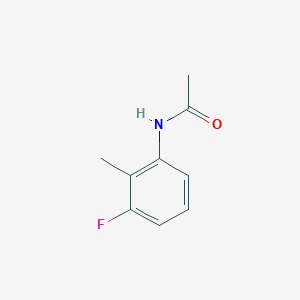

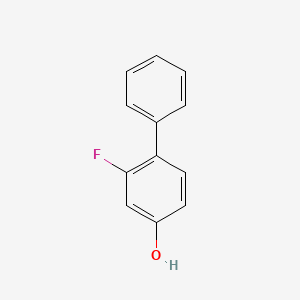

1-(3-Fluorophenyl)imidazole

概要

説明

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms .Molecular Structure Analysis

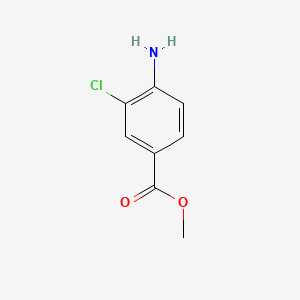

The molecular formula of 1-(3-Fluorophenyl)imidazole is C9H7FN2 . The structure of imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical And Chemical Properties Analysis

The molecular weight of this compound is 162.17 . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

1-(3-Fluorophenyl)imidazole has been used in a range of scientific research applications, including medicinal chemistry and materials science. In medicinal chemistry, this compound has been used in the development of drugs targeting a variety of diseases, such as cancer, diabetes, and Alzheimer's disease. In materials science, this compound has been used as a building block for the synthesis of novel materials with interesting properties, such as porous materials and liquid crystals.

作用機序

Target of Action

1-(3-Fluorophenyl)imidazole, like other imidazole derivatives, is known to interact with multiple receptors . The imidazole ring is a key component of many biologically active compounds, including histidine and purine . It binds with high affinity to multiple receptors, making it a valuable tool for developing new therapeutic derivatives .

Mode of Action

These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s interaction with its targets can lead to a variety of changes, depending on the specific target and the biological context .

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . Other indole derivatives have been reported to have antiviral activity, with some compounds showing inhibitory activity against influenza A

Pharmacokinetics

Imidazole itself is known to be highly soluble in water and other polar solvents, suggesting that it could have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the biological context. Given the broad range of activities exhibited by imidazole derivatives, the effects could potentially be quite diverse

実験室実験の利点と制限

1-(3-Fluorophenyl)imidazole has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is stable in a range of conditions. Additionally, this compound has a range of interesting biological effects, making it a useful tool for studying a variety of biological processes. However, this compound also has some limitations, such as its limited solubility in water and its potential to interact with other molecules in complex ways.

将来の方向性

Given the range of applications of 1-(3-Fluorophenyl)imidazole, there are a number of potential future directions for its use. For example, this compound could be used in the development of new drugs targeting a variety of diseases, such as cancer and Alzheimer’s disease. Additionally, this compound could be used as a building block for the synthesis of novel materials with interesting properties, such as porous materials and liquid crystals. Finally, this compound could be used in the study of a variety of biological processes, such as protein-protein interactions and DNA-protein interactions.

合成法

1-(3-Fluorophenyl)imidazole can be synthesized in a variety of ways. One method involves the reaction of 1-chloro-3-fluorobenzene with potassium ethyl xanthogenate in the presence of an amine base. The resulting product is then treated with aqueous acid to yield this compound. Another method involves the reaction of 1-bromo-3-fluorobenzene with a strong base such as potassium tert-butoxide to form a 1-bromo-3-fluorophenyl imidazolium salt, which can then be hydrolyzed to yield this compound.

Safety and Hazards

生化学分析

Biochemical Properties

Additionally, 1-(3-Fluorophenyl)imidazole has been shown to bind to certain receptors, such as the toll-like receptor 4 (TLR-4) and the mannose receptor, influencing immune responses. The binding to TLR-4 can modulate the expression of downstream signaling molecules, such as phosphorylated protein p65, which plays a role in inflammatory responses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In macrophages, it has been demonstrated to interfere with the balance between M1 and M2 macrophages, which are involved in pro-inflammatory and anti-inflammatory responses, respectively . This interference can lead to changes in the expression of surface receptors and signaling molecules, ultimately affecting the overall immune response.

Moreover, this compound has been reported to induce apoptosis in certain cell lines, such as RAW 264.7 macrophages, by modulating the expression of apoptotic proteins and enhancing phagocytic activity . These cellular effects highlight the compound’s potential as a modulator of immune and inflammatory responses.

Molecular Mechanism

Furthermore, this compound can modulate gene expression by influencing transcription factors and signaling pathways. The binding to TLR-4 and subsequent activation of downstream signaling molecules, such as phosphorylated protein p65, can lead to changes in the expression of genes involved in inflammatory responses . These molecular interactions underscore the compound’s potential as a therapeutic agent for modulating immune and inflammatory processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular functions. The compound has been found to be relatively stable under ambient conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity.

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its dosage-dependent impact on physiological and biochemical processes. Studies have shown that the compound exhibits a dose-dependent effect on immune responses, with higher doses leading to more pronounced modulation of inflammatory pathways .

At lower doses, this compound has been observed to enhance immune responses without causing significant toxicity. At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation, reduction, and hydrolysis of the compound, leading to the formation of metabolites that can be further processed or excreted .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization can be mediated by targeting signals or post-translational modifications that direct the compound to specific organelles.

特性

IUPAC Name |

1-(3-fluorophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJDRLQZCRNMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372088 | |

| Record name | 1-(3-fluorophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25372-42-3 | |

| Record name | 1-(3-fluorophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25372-42-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)